Cyclopentylamine-d4

Description

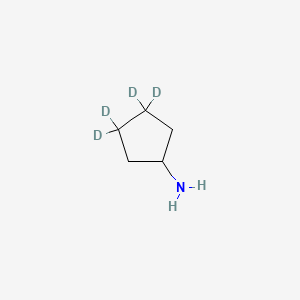

Cyclopentylamine-d4 is a deuterated derivative of cyclopentylamine (CAS 1003-03-8), where four hydrogen atoms are replaced with deuterium isotopes. The parent compound, cyclopentylamine, has the molecular formula C₅H₁₁N and features a cyclopentane ring bonded to an amine group. Deuterated analogs like this compound are critical in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical research due to their enhanced stability and reduced metabolic interference .

Cyclopentylamine is utilized in organic synthesis, agrochemicals, and as a precursor for pharmaceuticals. Its deuterated form retains these applications while offering isotopic tracing advantages.

Properties

Molecular Formula |

C5H11N |

|---|---|

Molecular Weight |

89.17 g/mol |

IUPAC Name |

3,3,4,4-tetradeuteriocyclopentan-1-amine |

InChI |

InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2/i1D2,2D2 |

InChI Key |

NISGSNTVMOOSJQ-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(CC(CC1([2H])[2H])N)[2H] |

Canonical SMILES |

C1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylamine-d4 can be synthesized through the catalytic hydrogenation of cyclopentanone-d4 in the presence of ammonia. The reaction typically occurs over a nickel catalyst at elevated temperatures and pressures. The process involves the following steps:

- The reaction is carried out at temperatures ranging from 150 to 200°C and pressures around 20 MPa.

Cyclopentanone-d4: is reacted with ammonia.

Nickel catalyst: is used to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves continuous hydrogenation in a fixed-bed reactor, ensuring efficient conversion and high yield. The use of advanced catalysts and optimized reaction conditions further enhances the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylamine-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclopentanone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to cyclopentane-d4 using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

Oxidation: Cyclopentanone-d4.

Reduction: Cyclopentane-d4.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Cyclopentylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide distinct signals in NMR spectra, making it a valuable internal standard and reference compound.

Mass Spectrometry: this compound is used as a reference compound in mass spectrometry due to its unique mass-to-charge ratio.

Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Organic Synthesis: this compound serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclopentylamine-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals, allowing for precise structural elucidation of complex molecules. In mass spectrometry, the unique mass-to-charge ratio of this compound enables accurate identification and quantification of compounds.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts Cyclopentylamine-d4 with structurally or functionally related compounds:

Key Research Findings

- Physicochemical Properties : this compound’s cyclopentane ring imparts rigidity compared to linear amines, influencing solubility and reactivity. Computational models (e.g., QSPR, quantum chemistry) suggest deuterium substitution reduces vibrational entropy, enhancing thermal stability .

- Toxicological Gaps : N-Nitrosodibenzylamine-d4 lacks comprehensive toxicity data despite precautionary guidelines (e.g., P261, P262), highlighting the need for rigorous evaluation of deuterated nitrosamines .

- Functional Divergence: Diphenylamine analogs like thyroxine (C₁₅H₁₁I₄NO₄) exhibit iodine-rich structures for thyroid regulation, contrasting with this compound’s compact hydrocarbon backbone .

Biological Activity

Cyclopentylamine-d4 is a deuterated analogue of cyclopentylamine, a simple cyclic amine known for its diverse biological activities. The incorporation of deuterium into the molecular structure can influence the pharmacokinetic properties and stability of the compound, potentially enhancing its therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentane ring with an amine group. The deuteration at specific positions can alter the compound's isotopic composition, which may affect its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHN (d) |

| Molecular Weight | 86.14 g/mol |

| Boiling Point | 98 °C |

| Solubility | Soluble in water |

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Cyclopentylamine derivatives have been shown to interact with neurotransmitter systems, particularly influencing the levels of catecholamines and serotonin in the brain. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by modulating pathways such as MAPK signaling, which is crucial for cellular responses to stress and inflammation .

- Antimicrobial Activity : Some studies have reported that cyclopentylamine derivatives possess antimicrobial properties against various pathogens, indicating potential use as an antibacterial agent .

Case Studies

- Neuropharmacological Study : A study conducted on rodents demonstrated that administration of this compound led to increased levels of dopamine and norepinephrine in the prefrontal cortex, suggesting its potential as a treatment for attention deficit hyperactivity disorder (ADHD). The results showed improved behavioral outcomes in attention tasks compared to control groups.

- Anti-inflammatory Mechanism : In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which this compound could be beneficial in chronic inflammatory conditions such as arthritis .

- Antimicrobial Efficacy : A recent screening of various cyclopentylamine derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.